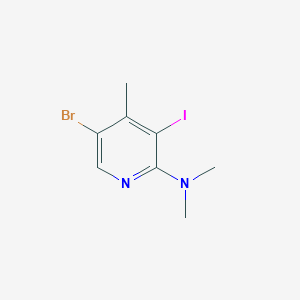

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

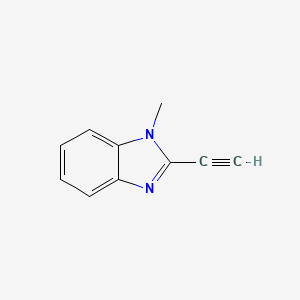

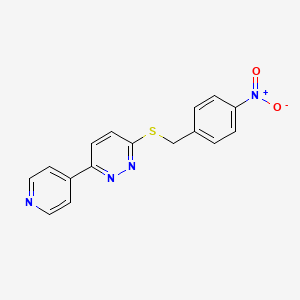

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine is an organic compound that belongs to the class of pyridine amines. It has a CAS Number of 2307553-13-3 and a molecular weight of 340.99 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H10BrIN2/c1-5-6(9)4-11-8(7(5)10)12(2)3/h4H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 340.99 .Applications De Recherche Scientifique

Palladium-Catalyzed Aminocarbonylation

The functionalization of pyridine rings, such as in the context of "5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine," has been extensively studied. For example, palladium-catalyzed aminocarbonylation of iodo- and dibromo-pyridines using various amines, including amino acid methyl esters, demonstrates the compound's potential in synthesizing amide-functionalized derivatives. These reactions offer complete conversions and high yields, showcasing the reactivity and versatility of bromo-iodo pyridines in carbon-nitrogen bond-forming reactions (Takács et al., 2012).

Copper-Catalyzed Selective C–N Bond Formation

Research also highlights the copper-catalyzed selective C–N bond formation with halopyridines, such as 2-amino, 2-hydroxy, and 2-bromo-5-halopyridine, achieving excellent yields through selective amination. This indicates the compound's potential in constructing complex molecules through selective and economical coupling reactions, particularly emphasizing the utility in modifying pyridine substrates for diverse synthetic applications (Roy et al., 2017).

Synthesis of Functionalized Pyridines

The synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, involving compounds similar to "this compound," has been documented. These reactions produce a series of novel pyridine derivatives, further analyzed by Density Functional Theory (DFT) to understand their electronic properties and potential applications in materials science, including as dopants for liquid crystals and in biological activities (Ahmad et al., 2017).

Amination and Functionalization Techniques

Additional research focuses on chemoselective amination techniques and the functionalization of polyhalopyridines, demonstrating methods to selectively introduce amino groups into specific positions of the pyridine ring. This underlines the importance of "this compound" and similar compounds in the synthesis of targeted organic molecules with precise functional groups (Ji et al., 2003).

Propriétés

IUPAC Name |

5-bromo-3-iodo-N,N,4-trimethylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrIN2/c1-5-6(9)4-11-8(7(5)10)12(2)3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODDNVCBPPEBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)N(C)C)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Nitrophenoxy)ethoxy]ethanamine](/img/structure/B2630342.png)

![1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2630345.png)

![5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2630351.png)

![1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2630355.png)

![N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B2630356.png)